4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine
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Overview
Description
4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
The synthesis of 4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine involves its interaction with cellular targets such as DNA and enzymes. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and cell division. Additionally, the compound can inhibit specific enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives such as 2-phenylquinoxaline and 2,3-diphenylquinoxaline.
Properties
IUPAC Name |
4-[3-(4-nitrophenyl)-2-phenylquinoxalin-6-yl]oxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3/c27-19-8-12-21(13-9-19)33-22-14-15-23-24(16-22)29-26(18-6-10-20(11-7-18)30(31)32)25(28-23)17-4-2-1-3-5-17/h1-16H,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRLGYYQFKUVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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